Ethyl 6-chloro-6-oxohexanoate

Organic Synthesis Process Chemistry Pharmaceutical Intermediate

Ethyl 6-chloro-6-oxohexanoate (CAS 1071-71-2) is a bifunctional organic intermediate, comprising both an ethyl ester and an acid chloride moiety. It is primarily recognized as a crucial starting material for the synthesis of lipoic acid (thioctic acid), a widely used antioxidant.

Molecular Formula C8H13ClO3
Molecular Weight 192.64 g/mol
CAS No. 1071-71-2
Cat. No. B087209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-chloro-6-oxohexanoate
CAS1071-71-2
Molecular FormulaC8H13ClO3
Molecular Weight192.64 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCC(=O)Cl
InChIInChI=1S/C8H13ClO3/c1-2-12-8(11)6-4-3-5-7(9)10/h2-6H2,1H3
InChIKeyVEOZBFFLKPBVIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 6-Chloro-6-Oxohexanoate (CAS 1071-71-2): Technical Baseline and Procurement Overview


Ethyl 6-chloro-6-oxohexanoate (CAS 1071-71-2) is a bifunctional organic intermediate, comprising both an ethyl ester and an acid chloride moiety . It is primarily recognized as a crucial starting material for the synthesis of lipoic acid (thioctic acid), a widely used antioxidant [1]. The compound is characterized by its high electrophilicity at the acyl chloride carbon, making it a versatile reagent for nucleophilic acyl substitution reactions [2]. Commercial specifications typically include a purity of 95% to 98%, with a molecular weight of 192.64 g/mol and a density of approximately 1.167 g/mL at 25°C [3]. Its primary application lies in pharmaceutical and fine chemical synthesis, where its dual reactivity is leveraged for constructing more complex molecules [4].

Why In-Class Substitution of Ethyl 6-Chloro-6-Oxohexanoate is Scientifically Unjustified


Substituting ethyl 6-chloro-6-oxohexanoate with a similar ω-chloroacyl ester analog, such as ethyl 5-chloro-5-oxopentanoate or ethyl 4-chloro-4-oxobutanoate, is not a straightforward interchange. While they share the same reactive functional groups, the differing aliphatic chain lengths between the ester and the acyl chloride functionalities critically alter the physical and chemical properties of the resulting intermediates or final products [1]. For instance, in the synthesis of lipoic acid, the six-carbon backbone of ethyl 6-chloro-6-oxohexanoate is essential to achieve the correct ring size and pharmacological activity in the final product [2]. A shorter-chain analog would lead to a different, and likely inactive, heterocyclic system [3]. The specific chain length also impacts the compound's lipophilicity (LogP), boiling point, and its behavior in subsequent reactions, which can significantly affect reaction yields and purification profiles [4].

Quantitative Evidence for Selecting Ethyl 6-Chloro-6-Oxohexanoate


Superior Synthetic Yield for Ethyl 6-Chloro-6-Oxohexanoate via BTC Chlorination

The patented synthesis method using bis(trichloromethyl)carbonate (BTC) and monoethyl adipate provides a significantly higher yield for ethyl 6-chloro-6-oxohexanoate compared to the traditional thionyl chloride (SOCl2) method [1].

Organic Synthesis Process Chemistry Pharmaceutical Intermediate

Commercial Purity Benchmark for Pharmaceutical Grade Ethyl 6-Chloro-6-Oxohexanoate

Specialty chemical suppliers offer ethyl 6-chloro-6-oxohexanoate at a higher purity grade (98%) compared to the more common industrial or research grade (95%), providing a quantifiable quality advantage for sensitive applications .

Analytical Chemistry Quality Control Pharmaceutical Procurement

Enhanced Electrophilicity of the Acyl Chloride Moiety in Ethyl 6-Chloro-6-Oxohexanoate

The acyl chloride functional group in ethyl 6-chloro-6-oxohexanoate is intrinsically more reactive towards nucleophiles than the corresponding alkyl chloride or carboxylic acid derivatives, enabling faster and more efficient esterification and amidation reactions [1].

Organic Chemistry Reaction Kinetics Mechanism

Critical Six-Carbon Chain Length for Lipoic Acid Pharmacophore

The six-carbon backbone of ethyl 6-chloro-6-oxohexanoate is a structural requirement for the synthesis of the pharmacologically active 1,2-dithiolane ring in lipoic acid [1]. Use of shorter-chain analogs like ethyl 5-chloro-5-oxopentanoate would result in a smaller, and biologically inactive, ring system [2].

Medicinal Chemistry Structure-Activity Relationship Pharmaceutical Synthesis

Distinct Physicochemical Profile Compared to Shorter-Chain Analog

Ethyl 6-chloro-6-oxohexanoate possesses a higher boiling point and distinct density compared to its 5-carbon analog, ethyl 5-chloro-5-oxopentanoate. This affects its handling, distillation, and separation in process chemistry [1].

Physical Chemistry Process Engineering Analytical Chemistry

Validated Application Scenarios for Ethyl 6-Chloro-6-Oxohexanoate


Cost-Effective Industrial Synthesis of Lipoic Acid

Procurement for large-scale manufacturing of lipoic acid (thioctic acid) as a pharmaceutical or nutraceutical ingredient. The higher yield (96% vs. 87%) demonstrated in the BTC-based chlorination patent directly translates to significant cost savings in raw materials and waste disposal [1]. This is the compound's primary and most validated industrial application .

Sourcing a High-Purity Reference Standard for Analytical Method Development

Procurement of a 98% purity grade ethyl 6-chloro-6-oxohexanoate [1] for use as a certified impurity reference standard in the quality control and analytical testing of lipoic acid drug substances . The higher purity ensures accurate quantification in HPLC and other analytical methods, which is essential for meeting pharmacopoeial monograph specifications [2].

Synthesis of Spacer-Modified Biomaterials and Functionalized PEG Derivatives

Use as a six-carbon, bifunctional linker in the synthesis of functionalized poly(ethylene glycol) (PEG) derivatives [1]. The acyl chloride end reacts selectively with amines or alcohols on peptides or proteins, while the ethyl ester terminus can be subsequently hydrolyzed for further conjugation . This specific six-carbon spacer length provides distinct spatial and hydrophobic properties compared to shorter-chain alternatives [2], which is critical for optimizing the activity of the resulting bioconjugate [3].

Technical Documentation Hub

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